molecular formula C25H25ClN4O5S B11606505 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate

4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate

Cat. No.: B11606505
M. Wt: 529.0 g/mol
InChI Key: CKLGKJICVSHOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate involves multiple steps. The synthetic route typically starts with the preparation of the core triazino[5,6-d][3,1]benzoxazepine structure, followed by the introduction of the butylsulfanyl group and the acetyl group. The final step involves the acetylation of the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA intercalating agent.

    Medicine: Explored for its anticancer properties due to its ability to bind to iron ions and inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as DNA and iron ions. It can intercalate into DNA, disrupting its structure and function. Additionally, it binds to iron ions, which are essential for cancer cell proliferation, thereby inhibiting their growth. The pathways involved include the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar compounds include other triazino[5,6-d][3,1]benzoxazepine derivatives and indolo[2,3-b]quinoxalines. Compared to these compounds, 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25ClN4O5S

Molecular Weight

529.0 g/mol

IUPAC Name

[4-(7-acetyl-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-5-chloro-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H25ClN4O5S/c1-5-6-11-36-25-27-23-22(28-29-25)16-9-7-8-10-19(16)30(14(2)31)24(35-23)17-12-20(33-4)21(13-18(17)26)34-15(3)32/h7-10,12-13,24H,5-6,11H2,1-4H3

InChI Key

CKLGKJICVSHOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC(=O)C)OC)C(=O)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.